4-Chloro-2-(thiophen-2-yl)quinazoline
Description
Significance of the Quinazoline (B50416) Pharmacophore in Drug Discovery and Development
The quinazoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry. cbijournal.com This distinction is due to its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. researchgate.net The rigid, planar structure of the quinazoline ring system provides a defined orientation for substituents, allowing for precise interactions with receptor sites. Its chemical stability and the potential for substitution at multiple positions make it an ideal backbone for the design of new drugs. cbijournal.comscispace.com Researchers have extensively explored quinazoline derivatives, demonstrating their capacity to act as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents, among others. cbijournal.comresearchgate.net
Overview of Biologically Active Quinazoline Analogs and Their Therapeutic Applications
The therapeutic value of the quinazoline core is well-established, with several derivatives having been successfully developed into clinically approved drugs. A notable area of success is in oncology, where quinazoline-based compounds have been developed as potent tyrosine kinase inhibitors (TKIs). These drugs target specific enzymes involved in the signaling pathways that drive tumor growth and proliferation. The development of these agents marked a significant advancement in targeted cancer therapy. nih.gov Beyond cancer, quinazoline derivatives have shown efficacy in treating a range of conditions, underscoring the versatility of this chemical class. researchgate.netnih.gov
Table 1: Examples of Biologically Active Quinazoline Analogs
| Compound Name | Therapeutic Application | Mechanism of Action (if known) |
|---|---|---|
| Gefitinib | Non-small cell lung cancer | EGFR Tyrosine Kinase Inhibitor |
| Erlotinib | Non-small cell lung cancer, Pancreatic cancer | EGFR Tyrosine Kinase Inhibitor |
| Lapatinib | HER2-positive breast cancer | Dual EGFR and HER2 Tyrosine Kinase Inhibitor |
| Prazosin (B1663645) | Hypertension | α1-adrenergic receptor antagonist |
| Afloqualone | Muscle relaxant | GABAergic agonist |
| Raltitrexed | Colorectal cancer | Thymidylate synthase inhibitor |
Rationale for the Strategic Incorporation of the Thiophene (B33073) Moiety within the Quinazoline Scaffold
The process of drug design often involves modifying a core scaffold to fine-tune its pharmacological properties. The incorporation of a thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a common strategy in medicinal chemistry. nih.gov Thiophene is often used as a bioisostere for a phenyl ring, meaning it has similar steric and electronic properties, which allows it to replace a benzene (B151609) ring without drastically altering the molecule's interaction with its biological target. However, the presence of the sulfur heteroatom can introduce subtle changes in properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. nih.gov This can lead to improved potency, selectivity, or pharmacokinetic profiles. In the context of the quinazoline scaffold, adding a thiophene moiety can create novel derivatives with unique biological activities, making the resulting hybrid molecules attractive candidates for further investigation. ias.ac.in
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-thiophen-2-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTCAVUUTNKLJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366500 | |
| Record name | 4-Chloro-2-(thiophen-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59455-95-7 | |
| Record name | 4-Chloro-2-(thiophen-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(thiophen-2-yl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 4 Chloro 2 Thiophen 2 Yl Quinazoline and Its Congeners
General Synthetic Strategies for Quinazoline (B50416) Core Construction
The construction of the quinazoline ring system can be achieved through a variety of synthetic strategies, ranging from well-established conventional methods to more recent environmentally benign approaches.
Conventional Synthetic Routes to Quinazolines
Historically, the synthesis of quinazolines has relied on several named reactions and classical condensation methods. A common and versatile starting material for many of these syntheses is anthranilic acid or its derivatives. scispace.comcyberleninka.ruresearchgate.netajol.info One of the most fundamental methods involves the reaction of anthranilic acid with formamide, known as the Niementowski quinazoline synthesis, which typically requires high temperatures. researchgate.net
Other conventional approaches include the reaction of 2-aminobenzonitriles with aldehydes or orthoesters. For instance, 2-aminobenzonitrile can be condensed with thiophene-2-carbaldehyde, followed by cyclization to form the 2-(thiophen-2-yl)quinazoline core. Modifications of these methods often involve the use of various condensing agents and solvents to improve yields and reaction times.
A widely employed strategy for the synthesis of 2-arylquinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides with aromatic aldehydes. This is often followed by an oxidation step to yield the quinazolinone. The resulting quinazolin-4(3H)-one is a key intermediate which can then be chlorinated to produce 4-chloroquinazoline derivatives. nih.govresearchgate.net
Advancements in Green and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for quinazoline synthesis. These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize energy consumption, and improve atom economy.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. Microwave irradiation can dramatically reduce reaction times and improve yields in many quinazoline syntheses. For example, the reaction of 2-aminobenzamides with aldehydes can be efficiently carried out under microwave irradiation to afford quinazolin-4(3H)-ones. nih.gov
The use of green catalysts, such as solid acids and reusable nanocatalysts, is another important aspect of sustainable quinazoline synthesis. These catalysts can often replace corrosive and hazardous reagents, and their heterogeneous nature allows for easy separation and recycling. Furthermore, the development of one-pot, multi-component reactions (MCRs) provides an efficient and atom-economical route to complex quinazoline derivatives, minimizing waste and simplifying purification procedures. researchgate.net
Targeted Synthesis of 4-Chloro-2-(thiophen-2-yl)quinazoline and Related Analogs
The synthesis of the specific target compound, this compound, typically involves a multi-step process, starting from readily available precursors and often culminating in a chlorination step.
Multi-Step Chemical Synthesis Protocols
A common and effective route to this compound begins with the synthesis of the corresponding quinazolin-4(3H)-one intermediate. This can be achieved through the condensation of 2-aminobenzamide with thiophene-2-carboxaldehyde. The resulting 2-(thiophen-2-yl)quinazolin-4(3H)-one is then subjected to a chlorination reaction to introduce the chlorine atom at the 4-position.
A standard procedure for this chlorination involves refluxing the 2-(thiophen-2-yl)quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net After the reaction is complete, the excess chlorinating agent is removed, and the product, this compound, is isolated and purified.
The following table summarizes a typical multi-step synthesis:
| Step | Starting Materials | Reagents and Conditions | Product |
| 1 | 2-Aminobenzamide, Thiophene-2-carboxaldehyde | Condensation, often with an oxidizing agent | 2-(Thiophen-2-yl)quinazolin-4(3H)-one |
| 2 | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃), Reflux | This compound |
Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly valuable in the synthesis of functionalized quinazoline derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the synthesis of 2-aryl and 2-heteroaryl quinazolines. researchgate.netmdpi.commdpi.com The Suzuki-Miyaura coupling, in particular, has been widely employed for the introduction of the thiophen-2-yl moiety onto the quinazoline core. nih.gov
In a typical Suzuki-Miyaura reaction for this purpose, a 2-haloquinazoline (e.g., 2-bromo- or 2-chloroquinazoline) is coupled with thiophene-2-boronic acid or its esters in the presence of a palladium catalyst, a suitable ligand, and a base. This approach allows for the late-stage introduction of the thiophene (B33073) ring, providing a versatile route to a variety of 2-(thiophen-2-yl)quinazoline analogs. researchgate.net
The following table provides an example of a palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of a 2-(thiophen-2-yl)quinazoline derivative:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| 2-Bromoquinazoline | Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 2-(Thiophen-2-yl)quinazoline |
This methodology offers a modular approach to synthesize a library of analogs by varying the boronic acid coupling partner.
Manganese-Catalyzed Reactions
Manganese, being an earth-abundant and less toxic metal, has emerged as a sustainable catalyst in organic synthesis. While direct manganese-catalyzed synthesis of this compound has not been extensively reported, analogous reactions for the formation of the 2-arylquinazoline scaffold suggest plausible routes. One such approach is the manganese-catalyzed dehydrogenative coupling. For instance, a study demonstrated the synthesis of thiophene-substituted ketones from 2-thiophenemethanol and ketones via a dehydrogenative coupling reaction using manganese complexes as catalysts. nih.gov This highlights the potential of manganese catalysis in forming C-C bonds involving a thiophene moiety under mild conditions.
A potential manganese-catalyzed route to the 2-(thiophen-2-yl)quinazoline core could involve the dehydrogenative coupling of a 2-aminobenzylamine derivative with thiophene-2-carboxaldehyde. Manganese complexes have been shown to effectively catalyze the dehydrogenative coupling of alcohols and amines to form imines, which are key intermediates in quinazoline synthesis. elsevierpure.com The subsequent cyclization of the in situ-formed imine would lead to the desired quinazoline ring system.
| Precursors | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 2-Thiophenemethanol, Ketones | Manganese complexes | Mild conditions | Thiophene-substituted ketones | Good | nih.gov |
| Alcohols, Amines | Manganese pincer complex | Not specified | Aldimines | Not specified | elsevierpure.com |
This table showcases examples of manganese-catalyzed dehydrogenative coupling reactions relevant to the synthesis of the target compound's precursors.
Transition-Metal-Free Synthetic Approaches
Transition-metal-free reactions offer advantages in terms of cost, toxicity, and ease of product purification. Several such methods are applicable to the synthesis of the this compound system.
The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups. Base-promoted SNAr reactions of 4-chloroquinazolines with a range of nucleophiles, such as amines and phenols, are well-documented. nih.govresearchgate.net These reactions typically proceed under mild conditions and provide the corresponding 4-substituted quinazolines in good to excellent yields. While the specific substrate this compound is not always the subject, the general reactivity of 4-chloroquinazolines is well-established and applicable.
A study on the synthesis of 2-(thiophen-2-yl)quinazolin-4(3H)-one involved a base-promoted reaction of ortho-fluorobenzamides with amides followed by cyclization, demonstrating a transition-metal-free approach to the core structure. acs.org Subsequent chlorination of the quinazolinone would yield the target 4-chloro derivative.
| 4-Chloroquinazoline Derivative | Nucleophile | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-Chloro-6-halo-2-phenylquinazoline | o-Toluidine | - | THF/H₂O | Microwave, 2 h | 74-78 | nih.gov |
| 4-Chloro-6-halo-2-phenylquinazoline | 2-Fluoroaniline | - | THF/H₂O | Microwave, 40 min | 56-60 | nih.gov |
| Fluoro- and Chloroarenes | Indoles/Carbazole | KOH | DMSO | 100-135 °C, 24 h | up to 87 | researchgate.netmdpi.com |
This table presents examples of base-promoted S~N~Ar reactions on 4-chloroquinazoline derivatives.
Oxidative radical cyclization presents another transition-metal-free pathway to quinazoline derivatives. These methods often involve the formation of a radical species which then undergoes an intramolecular cyclization. For instance, the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been reported to yield pyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.gov While this specific example leads to a fused system, it demonstrates the feasibility of oxidative cyclization in the quinazoline framework.
A more direct approach to the 2-(thiophen-2-yl)quinazoline core could involve the oxidative cyclization of a precursor such as 2-amino-N-(thiophen-2-ylmethylene)benzamide. Such reactions can be promoted by various oxidants and proceed through a radical mechanism to form the quinazoline ring. Copper-catalyzed aerobic oxidative cyclizations have been employed for the synthesis of quinoline (B57606) derivatives, and similar principles could be applied to quinazoline synthesis. mdpi.com
| Starting Material | Reagent/Condition | Product Type | Reference |
| 2-(3-Butenyl)quinazolin-4(3H)-ones | PIFA | Pyrrolo[1,2-a]quinazolin-5(1H)-ones | nih.gov |
| 2-Aminobenzonitriles, Aromatic aldehydes | K₃PO₄, Water | 2,3-Dihydroquinazolin-4(1H)-ones | rsc.org |
This table provides examples of oxidative and base-mediated cyclization reactions for the synthesis of quinazoline-related structures.
Functionalization and Derivatization Strategies of the Quinazoline-Thiophene System
Once the this compound core is synthesized, further modifications can be introduced at both the quinazoline and thiophene rings to modulate its properties.
Modifications at the Quinazoline Core
The quinazoline ring offers several positions for functionalization. Besides the SNAr reaction at the 4-position, C-H functionalization has emerged as a powerful tool for the direct introduction of substituents. Palladium-catalyzed ortho-halogenation of 2-arylquinazolines using N-halosuccinimides has been developed, providing a regioselective method for introducing halogen atoms onto the phenyl ring at the 2-position. researchgate.net This methodology could potentially be applied to the thiophene ring of 2-(thiophen-2-yl)quinazoline.
Furthermore, rhodium(III)-catalyzed C-H amidation of 2-aryl quinazolin-4(3H)-ones has been reported, showcasing another avenue for C-H functionalization. researchgate.net Transition metal-catalyzed C-H functionalization of quinazolinones can lead to arylation, amination, acetoxylation, and other modifications. rsc.org Electrophilic substitution on the benzene (B151609) ring of the quinazoline is also possible, with nitration and sulfonation being common examples. masterorganicchemistry.comlibretexts.org
| Quinazoline Derivative | Reaction | Catalyst/Reagent | Position of Functionalization | Product | Reference |
| 2-Arylquinazolines | ortho-Halogenation | Pd(II), N-halosuccinimides | ortho of the 2-aryl group | ortho-Halogenated 2-arylquinazolines | researchgate.net |
| 2-Aryl quinazolin-4(3H)-ones | C-H Amidation | Rh(III) | C-H of the 2-aryl group | Amidated 2-aryl quinazolin-4(3H)-ones | researchgate.net |
| Benzimidates, Dioxazolones | C-H Functionalization | [Cp*RhCl₂]₂/AgBF₄ | Not specified | Highly substituted quinazolines | organic-chemistry.org |
This table summarizes methods for the functionalization of the quinazoline core and its 2-aryl substituents.
Chemical Modifications of the Thiophene Ring
The thiophene ring in the 2-(thiophen-2-yl)quinazoline system is amenable to various chemical modifications, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. The thiophene ring is generally more reactive towards electrophilic substitution than benzene. nih.govnumberanalytics.com
A key strategy for functionalizing the thiophene ring involves initial halogenation, followed by palladium-catalyzed cross-coupling reactions. For instance, 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline was first brominated at the 5'-position of the thiophene ring. The resulting 2-(5-bromothiophen-2-yl) derivative was then subjected to Suzuki and Sonogashira cross-coupling reactions to introduce various aryl and arylethynyl moieties. researchgate.net This two-step process allows for the introduction of a wide range of substituents at a specific position on the thiophene ring.
Other electrophilic substitution reactions such as nitration and Friedel-Crafts acylation are also common for thiophene and its derivatives, offering further avenues for functionalization. numberanalytics.com
| Thiophene Derivative | Reaction | Reagent/Catalyst | Position of Functionalization | Product | Reference |
| 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline | Bromination | NBS | 5'-position of thiophene | 2-(5-Bromothiophen-2-yl) derivative | researchgate.net |
| 2-(5-Bromothiophen-2-yl) derivative | Suzuki Coupling | Arylboronic acid, Pd catalyst | 5'-position of thiophene | 2-(5-Arylthiophen-2-yl) derivative | researchgate.net |
| 2-(5-Bromothiophen-2-yl) derivative | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 5'-position of thiophene | 2-(5-Alkynylthiophen-2-yl) derivative | researchgate.net |
| Thiophene | Nitration | Nitrating agent | 2- or 3-position | Nitrothiophene | numberanalytics.com |
| Thiophene | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 2- or 3-position | Acylthiophene | numberanalytics.com |
This table details various methods for the chemical modification of the thiophene ring within the quinazoline-thiophene system.
Synthesis of Fused Quinazoline Heterocyclic Systems
The versatile reactivity of the 4-chloro substituent on the quinazoline ring renders this compound a valuable precursor for the synthesis of various fused heterocyclic systems. The electron-deficient C4 position is susceptible to nucleophilic substitution, which is the initial step in constructing additional fused rings onto the quinazoline core. Methodologies for the synthesis of prominent fused systems like triazoloquinazolines and tetrazoloquinazolines from 4-chloroquinazoline analogs are well-established. These reactions typically proceed via initial displacement of the chloride followed by an intramolecular cyclization step.
A primary route for the annulation of a triazole ring onto the quinazoline scaffold involves the reaction of a 4-chloroquinazoline derivative with hydrazine hydrate. This initial substitution yields a 4-hydrazinylquinazoline intermediate. Subsequent cyclization of this intermediate with a one-carbon synthon, such as carbon disulfide or an orthoester, leads to the formation of the fused triazole ring.
For instance, the reaction of 4-hydrazinylquinazoline derivatives with carbon disulfide can yield triazolo[4,3-c]quinazoline-3(2H)-thiones. This transformation provides a versatile scaffold for further functionalization. ekb.eg While the direct application of this method to this compound has not been explicitly detailed in the surveyed literature, the general reactivity of 4-chloroquinazolines suggests its applicability. The general scheme involves the initial formation of a 4-hydrazinyl-2-(thiophen-2-yl)quinazoline, which would then undergo cyclization.
Similarly, treatment of 4-hydrazinylquinazolines with reagents like acetic anhydride can lead to the formation of methyl-substituted triazoloquinazolines. ekb.eg The reaction of 2-chloro-4-hydrazinylquinazoline with acetic anhydride, for example, yields 3-methyl- ekb.egnih.govmdpi.comtriazolo[4,3-c]quinazolin-5(6H)-one. ekb.eg Another approach involves reacting 4-hydrazinoquinazoline derivatives with acid chlorides, which proceeds through an intermediate that undergoes cyclization and Dimroth rearrangement to form stable 5-ethoxy-2-substituted- ekb.egnih.govmdpi.comtriazolo-[1,5-c]quinazolines. researchgate.netnih.govnih.gov
Table 1: Examples of Triazoloquinazoline Synthesis from 4-Chloroquinazoline Analogs
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 6,8-dibromo-4-chloro-2-(3,4-dichlorophenyl)quinazoline | 1. Hydrazine hydrate 2. Carbon disulfide | 7,9-dibromo-5-(3,4-dichlorophenyl)- ekb.egnih.govmdpi.comtriazolo[4,3-c]quinazoline-3(2H)-thione | ekb.eg |
| 2-chloro-4-hydrazinylquinazoline | Acetic anhydride | 3-methyl- ekb.egnih.govmdpi.comtriazolo[4,3-c]quinazolin-5(6H)-one | ekb.eg |
| 2-Ethoxy-4-chloroquinazoline | 1. Hydrazine hydrate 2. Benzoyl chloride | 5-ethoxy-2-phenyl- ekb.egnih.govmdpi.comtriazolo[1,5-c]quinazoline | researchgate.netnih.govnih.gov |
The fusion of a tetrazole ring to the quinazoline system is commonly achieved through the reaction of a 4-chloroquinazoline with an azide source, typically sodium azide. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution of the chloride by the azide ion, followed by an intramolecular cyclization. The resulting tetrazolo[1,5-c]quinazoline exists in equilibrium with its 4-azidoquinazoline tautomer, a phenomenon that can influence subsequent reactions. nih.gov
The reaction conditions for this transformation are generally mild. For example, various 4-chloroquinazolines have been successfully converted to their corresponding tetrazolo[1,5-c]quinazolines by treatment with sodium azide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at moderately elevated temperatures. researchgate.netresearchgate.net This methodology is expected to be directly applicable to this compound to yield 5-(thiophen-2-yl)tetrazolo[1,5-c]quinazoline.
Table 2: Synthesis of Tetrazoloquinazolines from 4-Chloroquinazoline Precursors
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Substituted 4-chloro-2-styrylquinazolines | Sodium azide, DMF, 45 °C, 4 h | Substituted 5-styryltetrazolo[1,5-c]quinazolines | researchgate.net |
| 2-Ethoxy-4-chloroquinazoline | Sodium azide, Acetic acid | 5-ethoxytetrazolo[1,5-c]quinazoline | researchgate.net |
| Various 2-substituted-4-chloroquinazolines | Sodium azide, THF, 45 °C, 4 h | Corresponding tetrazolo[1,5-c]quinazolines | researchgate.net |
Pharmacological Spectrum and Therapeutic Potential of 4 Chloro 2 Thiophen 2 Yl Quinazoline Analogs
Anticancer Activity Profiling
Analogs of 4-Chloro-2-(thiophen-2-yl)quinazoline have been investigated for their potential to combat cancer through various mechanisms. The core structure, combining the quinazoline (B50416) nucleus with a thiophene (B33073) moiety, offers a unique template for the design of targeted anticancer agents.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, playing a crucial role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a common feature in many human cancers, making it an attractive target for therapeutic intervention. The 4-anilinoquinazoline (B1210976) scaffold has been a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs). lums.ac.ir While direct data on this compound is limited, the broader class of quinazoline derivatives has been extensively studied for EGFR inhibition.
One study on 6,7-disubstituted 4-anilino-quinazoline derivatives demonstrated notable antiproliferative activity against A431 and A549 cells. lums.ac.ir Another series of 2-chloroquinazoline (B1345744) derivatives exhibited potent anti-proliferation activities against A549 and NCI-H1975 cell lines. journalcra.com Specifically, the introduction of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core has been explored, with some synthesized molecules showing good antiproliferative activity on A431 cells. nih.gov
To illustrate the typical presentation of such findings, a hypothetical data table for a series of 4-anilino-2-(thiophen-2-yl)quinazoline analogs is presented below. This table is for illustrative purposes and is based on the trends observed for other quinazoline derivatives.
Hypothetical In Vitro Antiproliferative Activity of 4-Anilino-2-(thiophen-2-yl)quinazoline Analogs (IC50 in µM)
| Compound | R Group on Aniline | A431 | A549 | H1299 |
| 1a | H | >50 | >50 | >50 |
| 1b | 4-fluoro | 15.2 | 20.5 | 18.9 |
| 1c | 4-chloro | 10.8 | 15.1 | 12.5 |
| 1d | 4-bromo | 8.5 | 12.3 | 9.8 |
| 1e | 3,4-dichloro | 2.1 | 4.6 | 3.2 |
| Gefitinib | - | 0.5 | 1.2 | 0.8 |
This table is a hypothetical representation and does not reflect actual experimental data for the specified compounds.
The primary mechanism by which quinazoline-based inhibitors exert their anticancer effect is through the competitive inhibition of ATP binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. lums.ac.ir Molecular docking studies on various quinazoline derivatives have revealed key interactions within the EGFR active site. A crucial hydrogen bond is often formed between the N-1 atom of the quinazoline ring and the backbone NH of methionine 793 (Met793). japsonline.com Additional interactions with residues such as Lys745 and Asp855 can further stabilize the binding of the inhibitor. japsonline.com
A significant challenge in the clinical use of first-generation EGFR TKIs is the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation. This mutation increases the affinity of the receptor for ATP, reducing the efficacy of the inhibitor. japsonline.com Consequently, there is a substantial research effort to develop inhibitors that are effective against this resistant form of EGFR.
Several studies have evaluated novel quinazoline derivatives for their activity against the EGFR T790M mutant. For example, a series of acrylamide-substituted quinazoline derivatives demonstrated enhanced inhibitory activity against the EGFR T790M enzyme. nih.gov Similarly, certain quinazoline glycoside derivatives have shown efficacy in inhibiting the EGFR/T790M/L858R double mutant. rsc.org While specific data for this compound analogs against the T790M mutation is not available, the quinazoline scaffold itself is a promising starting point for the design of next-generation inhibitors targeting this resistance mechanism.
Hypothetical EGFR Kinase Inhibitory Activity (IC50 in nM)
| Compound | EGFRWT | EGFRT790M |
| 2a | 25 | >1000 |
| 2b | 15 | 500 |
| 2c | 8 | 150 |
| Osimertinib | 12 | 1 |
This table is a hypothetical representation and does not reflect actual experimental data for the specified compounds.
Inhibition of Other Key Kinases
While EGFR is a primary target, the therapeutic potential of quinazoline derivatives may extend to the inhibition of other kinases involved in cancer cell signaling.
The p38 mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade that regulates various cellular processes, including inflammation, apoptosis, and cell differentiation. The α-isoform of p38 (p38α) has been implicated in the pathogenesis of cancer, making it a viable target for therapeutic intervention.
Interestingly, compounds containing a thiophene ring have been identified as inhibitors of p38α MAPK. nih.gov Furthermore, recent research has focused on the design and synthesis of quinazolinones tagged with thiophene scaffolds as potential p38α MAPK inhibitors. japsonline.com These findings suggest that analogs of this compound could possess dual inhibitory activity against both EGFR and p38α MAPK, which could lead to a synergistic anticancer effect. The development of dual-action inhibitors that simultaneously target multiple signaling pathways is a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov
Tyrosine Kinase Receptor (TKR) Inhibition
Quinazoline derivatives are a well-established class of tyrosine kinase inhibitors (TKIs), targeting the ATP-binding site of these enzymes, which are often overexpressed or dysregulated in various cancers. mdpi.comnih.gov The 4-anilinoquinazoline framework, in particular, has been extensively explored for its ability to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). mdpi.com
Research into quinazolin-4(3H)-one derivatives has identified compounds with potent, multi-kinase inhibitory activity. For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated significant inhibition against a panel of cancer-relevant kinases. Molecular docking studies suggest these compounds can act as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors, depending on the specific kinase and the compound's structure. nih.gov Docking analysis of compounds 2i and 3i into the EGFR kinase domain revealed interactions with the DFG motif residue Asp855, characteristic of a Type-I ATP-competitive inhibition mechanism. nih.gov In contrast, the same compounds were predicted to be ATP non-competitive Type-II inhibitors against CDK2. nih.gov
The inhibitory potential of these analogs is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against specific kinases.
| Compound | CDK2 (µM) | HER2 (µM) | EGFR (µM) | VEGFR2 (µM) |
|---|---|---|---|---|
| 2i | 0.173 ± 0.012 | 0.211 ± 0.024 | 0.231 ± 0.019 | 0.298 ± 0.021 |
| 3i | 0.177 ± 0.032 | 0.218 ± 0.017 | 0.239 ± 0.025 | 0.306 ± 0.016 |
| Imatinib (Reference) | 0.131 ± 0.015 | - | - | - |
Further modifications, such as the synthesis of anilinoquinazoline (B1252766) derivatives with dioxygenated rings fused to the core structure, have yielded compounds with broad-spectrum antiproliferative activity by inhibiting both receptor and non-receptor tyrosine kinases. nih.gov
Induction of Apoptosis and Cell Cycle Perturbation
A primary mechanism through which quinazoline analogs exert their anticancer effects is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression in cancer cells. nih.gov
Apoptosis is a tightly regulated process controlled by a balance between pro-apoptotic proteins (e.g., Bax, Bid) and anti-apoptotic proteins (e.g., Bcl-2). mdpi.com Caspases, particularly the executioner caspase-3, are proteases that, once activated, dismantle the cell. mdpi.com
Studies on quinazoline derivatives have consistently shown their ability to modulate these key apoptotic regulators. For example, a spiroquinazolinone derivative, 4t-QTC , was found to induce apoptosis in human chronic myeloid leukemia (K562) cells. nih.gov Treatment with this compound led to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of the apoptotic cascade. Consequently, the expression of activated caspase-3 was increased by more than 1.7-fold following treatment. nih.gov Similarly, certain indeno[1,2-b]quinoxaline derivatives and matrine (B1676216) analogs have been shown to induce apoptosis by downregulating Bcl-2 and upregulating Bax and caspase-3. nih.govresearchgate.net
| Compound Class | Cell Line | Bcl-2 Expression | Bax Expression | Caspase-3 Expression/Activation | Reference |
|---|---|---|---|---|---|
| Spiroquinazolinone (4t-QTC) | K562 | Down-regulated | Up-regulated | Increased (>1.7-fold) | nih.gov |
| Indeno[1,2-b]quinoxaline | HepG-2, HCT-116, MCF-7 | Down-regulated | Up-regulated | Up-regulated | nih.gov |
In addition to inducing apoptosis, quinazoline analogs can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, preventing cells from proceeding to the next phase of division. nih.govmdpi.com This allows time for DNA repair or, if the damage is too severe, triggers apoptosis.
Different series of quinazoline derivatives have been shown to arrest the cell cycle at different phases. A series of 4-aminoquinazoline derivatives was found to cause cell cycle arrest at the G1 phase in HCT116 cells. nih.gov This G1 arrest was attributed to the inhibition of the PI3K signaling pathway. nih.gov Similarly, novel quinazoline-sulfonamide hybrids, compounds 4d and 4f , also induced a G1-phase arrest in MCF-7 breast cancer cells. mdpi.com In contrast, another study on a potent indeno[1,2-b]quinoxaline derivative reported cell cycle arrest at the G2/M phase in HepG-2 liver cancer cells. nih.gov The ability to halt cell division is a key component of the antitumor profile of these compounds.
| Compound Class | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 4-Aminoquinazoline | HCT116 | G1 | nih.gov |
| Quinazoline-sulfonamide | MCF-7 | G1 | mdpi.com |
| Indeno[1,2-b]quinoxaline | HepG-2 | G2/M | nih.gov |
In Vivo Antitumor Efficacy Models
The therapeutic potential of novel anticancer compounds must be validated in living organisms. Quinazoline derivatives have been evaluated in various in vivo tumor models, demonstrating their efficacy in controlling tumor growth. nih.govnih.govresearchgate.net
One study investigated two quinazoline analogs, Compound 21 and Compound 12 , in Swiss albino mice bearing either Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA). nih.gov In the EAC model, treatment with Compound 21 significantly increased the mean survival time of the mice compared to the untreated control group. nih.gov In the DLA solid tumor model, Compound 12 was effective in reducing both the tumor volume and tumor weight. nih.gov Furthermore, another quinazoline derivative containing a dioxolane nucleus has also shown the ability to inhibit tumor growth in vivo. nih.gov
| Compound | Tumor Model | Key Efficacy Endpoint | Result |
|---|---|---|---|
| Compound 21 | Ehrlich Ascites Carcinoma (EAC) | Mean Survival Time | Significantly increased |
| Compound 12 | Dalton's Ascites Lymphoma (DLA) | Tumor Volume & Weight | Significantly restored towards normal |
Inhibition of Other Cancer-Relevant Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)
Beyond tyrosine kinases, quinazoline-based structures have been developed as potent inhibitors of enzymes crucial for nucleotide synthesis, a pathway essential for rapidly proliferating cancer cells. nih.govnih.gov Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are two such cornerstone targets in cancer chemotherapy. nih.govnih.gov
A classical 2-amino-4-oxo-thieno[2,3-d]pyrimidine antifolate, compound 4 , was identified as a novel dual inhibitor, potently targeting both human TS and human DHFR with IC₅₀ values of 40 nM and 20 nM, respectively. nih.gov Other quinazoline analogues have also been studied for their activity against these enzymes. For example, the 2-amino-4-hydroxyquinazoline analogue AHQ was found to be a more potent inhibitor of thymidylate synthetase than the 2,4-diaminoquinazoline analogue DAQ , although DAQ was a stronger inhibitor of DHFR. elsevierpure.com Furthermore, research into 4-thio-5,8-dideazafolic acid analogues confirmed that replacing the 4-oxygen of the quinazoline ring with sulfur did not diminish TS inhibition. ncl.ac.uk
| Compound/Class | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4 (Thieno[2,3-d]pyrimidine) | Human TS | 40 nM | nih.gov |
| Compound 4 (Thieno[2,3-d]pyrimidine) | Human DHFR | 20 nM | nih.gov |
| AHQ (2-amino-4-hydroxyquinazoline) | Thymidylate Synthetase | More potent than DAQ | elsevierpure.com |
| DAQ (2,4-diaminoquinazoline) | Dihydrofolate Reductase | More potent than AHQ | elsevierpure.com |
Anti-inflammatory and Analgesic Properties
The quinazoline scaffold is also recognized for its significant anti-inflammatory and analgesic potential. nih.govmdpi.com Several series of quinazolinone analogs have been synthesized and evaluated for these properties. In one study, a series of 3,6-disubstituted quinazolin-4-ones was screened for anti-inflammatory activity using a carrageenan-induced paw edema model. nih.gov The results showed that compounds with a p-chlorophenyl group generally exhibited better activity. Among all tested compounds, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) showed the highest anti-inflammatory activity, with 32.5% edema inhibition. nih.gov
The mechanism for these effects often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govresearchgate.net For instance, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which are structurally related to the core topic, were identified as potent dual inhibitors of COX and LOX pathways. nih.gov This dual inhibition is a desirable trait for developing anti-inflammatory agents.
| Compound Type | Compound Number | Edema Inhibition (%) |
|---|---|---|
| Substituted Benzylideneamino Phenyl Quinazolinone | 9 | 20.4 |
| Azetidinone Quinazolinone | 15 | 24.6 |
| Thiazolidinone Quinazolinone | 21 | 32.5 |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition
A key mechanism for anti-inflammatory action involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.govnih.govnih.gov The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. frontiersin.org
In a study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which are analogs of the core structure, several compounds demonstrated potent and selective inhibition of COX-2. nih.gov These compounds (referred to as 5a-5g in the study) were tested for their in vitro inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. nih.govresearchgate.net The results showed that the analogs were potent inhibitors of COX-2, with IC₅₀ values ranging from 0.76 to 9.01 μM, comparing favorably to the standard drug celecoxib (B62257) (IC₅₀ 0.05 μM). nih.gov Compounds 5b, 5d, and 5e were identified as particularly dominant and selective COX-2 inhibitors. nih.gov
In the COX-1 assay, the compounds were less potent, which is a favorable characteristic for reducing side effects. nih.gov For comparison, the standard drug aspirin (B1665792) showed an IC₅₀ value of 15.32 μM in this assay. nih.gov Regarding 5-LOX inhibition, compounds 5d and 5e were again the most active, with IC₅₀ values of 23.08 and 38.46 μM, respectively, although they were less potent than the standard drug zileuton (B1683628) (IC₅₀ 11.00 μM). nih.gov This dual inhibition of both COX-2 and 5-LOX pathways is a significant finding, as it can lead to a broader anti-inflammatory effect. nih.gov
Table 1: In Vitro COX/LOX Enzyme Inhibition by 4-(4-chlorothiophen-2-yl)thiazol-2-amine Analogs
In Vitro Anti-inflammatory Assays
In vitro anti-inflammatory assays are the foundational step for screening new chemical entities. researchgate.net These tests primarily involve evaluating the inhibition of key inflammatory enzymes like COX-1, COX-2, and 5-LOX. nih.govresearchgate.net For instance, a colorimetric COX (ovine) inhibitor screening assay is a common procedure used to determine the inhibitory potential of compounds. orientjchem.org In such assays, a cofactor solution is prepared, and the test compounds are added along with the enzyme. nih.gov The reaction is initiated by adding the substrate, arachidonic acid, and the final absorbance is measured to quantify the enzyme's activity. nih.gov
Molecular docking studies are also frequently employed as a computational in vitro method to predict how well synthesized compounds will bind to the active sites of target enzymes. orientjchem.orgijfmr.com For several quinazoline derivatives, these studies have shown strong binding affinities and favorable interactions with the active region of the COX-2 enzyme, corroborating the experimental assay results and suggesting a potential mode of action. orientjchem.orgijfmr.com The initial screening through these in vitro methods is crucial for identifying the most promising candidates for further in vivo testing. researchgate.net
In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Rat Paw Edema)
The carrageenan-induced paw edema model in rats is a standard and widely used in vivo test to evaluate the anti-inflammatory potential of new compounds. frontiersin.orgresearchgate.netnih.gov In this model, inflammation is induced by injecting carrageenan into the subplantar region of a rat's paw, which causes a predictable inflammatory response characterized by swelling (edema). nih.govijpsonline.com The effectiveness of a test compound is measured by its ability to reduce the volume of this swelling over time compared to a control group. nih.govresearchgate.net
Analogs of this compound that showed promise in in vitro assays were subsequently tested using this model. nih.gov Specifically, compounds 5d and 5e from the 4-(4-chlorothiophen-2-yl)thiazol-2-amine series were evaluated at various concentrations and found to be significant in animal models, confirming their anti-inflammatory properties in vivo. nih.gov Other studies on different quinazoline derivatives have also demonstrated dose-dependent inhibition of paw edema, with some compounds showing efficacy comparable to standard drugs like indomethacin (B1671933) or diclofenac. ijpsonline.comjneonatalsurg.com The inflammatory response to carrageenan occurs in two phases; the second phase (starting after 3 hours) involves the production of prostaglandins, making this model particularly relevant for assessing inhibitors of the COX pathway. frontiersin.org
Assessment of Analgesic Activity
The analgesic (pain-relieving) potential of these compounds is often evaluated alongside their anti-inflammatory activity. jneonatalsurg.com Common methods include the hot plate test, which assesses central analgesic effects, and the acetic acid-induced writhing test, which measures peripheral analgesic activity. nih.govjneonatalsurg.com
For the 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, the hot plate method was used to confirm the analgesic potential of compounds 5d and 5e, which were found to be significantly potent. nih.gov In this test, the latency time for an animal to react to a heated surface is measured, with an increase in latency indicating an analgesic effect. nih.gov Studies on other quinazoline derivatives have also confirmed both central and peripheral analgesic properties. jneonatalsurg.com For example, a novel quinazoline derivative significantly increased the reaction time in the hot plate test and reduced the number of writhing motions induced by acetic acid, indicating a dual mode of analgesic action. jneonatalsurg.com This analgesic effect is often linked to the inhibition of prostaglandin (B15479496) synthesis, which is a direct result of COX enzyme inhibition. jneonatalsurg.commdpi.com
Antimicrobial Activity
Beyond anti-inflammatory and analgesic effects, quinazoline derivatives have been investigated for their antimicrobial properties.
Antibacterial Efficacy Studies (e.g., against Escherichia coli, Staphylococcus aureus)
Several studies have evaluated quinazoline derivatives for their ability to combat bacterial pathogens. In one study, newly synthesized quinazoline derivatives were tested for their antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net The results indicated significant antibacterial activity, particularly against E. coli. researchgate.net Another study focused on quinazolin-4(3H)-one derived Schiff bases and found that some compounds demonstrated bacteriostatic activity against S. aureus. nih.gov These compounds were also effective at inhibiting the formation of S. aureus biofilms, which are structured communities of bacteria that are notoriously difficult to treat. nih.gov
Furthermore, a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogs were synthesized and tested against a clinical strain of ESBL-producing E. coli. nih.govresearchgate.net Among the tested compounds, two (4a and 4c) showed high activity, with significant zones of inhibition and promising Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. nih.gov These findings highlight the potential of developing thiophene- and quinazoline-based compounds as new antibacterial agents to combat drug-resistant infections. rsc.org
Table 2: Antibacterial Activity of Thiophene-2-Carboxamide Analogs against ESBL-producing E. coli
Antifungal Efficacy Studies (e.g., against Candida albicans)
The emergence of drug-resistant fungal infections necessitates the search for new antifungal agents. nih.gov Analogs of quinazoline and related heterocyclic structures have shown promise in this area. Studies on halogenated quinoline (B57606) analogues revealed that several compounds could inhibit the growth of Candida albicans at low concentrations and were even capable of eradicating mature C. albicans biofilms. nih.gov
In another study, a series of quinoline derivatives linked to a chalcone (B49325) moiety were evaluated for their antifungal activity against C. albicans, including drug-resistant strains. nih.gov One compound, when combined with the standard antifungal drug fluconazole, showed excellent inhibitory activity. nih.gov A novel quinoxaline (B1680401) derivative, 3-hydrazinoquinoxaline-2-thiol, was also found to be more effective than the conventional drug Amphotericin B against most clinical isolates of Candida albicans and demonstrated good efficacy in a mouse model of oral candidiasis. researchgate.net Similarly, newly synthesized quinazolinone derivatives showed significant antifungal activity against several phytopathogenic fungi. mdpi.com These findings underscore the potential of these chemical scaffolds in developing new and effective antifungal therapies. frontiersin.org
Antiviral Activity
Analogs of the quinazoline scaffold have demonstrated significant potential as antiviral agents, particularly as non-nucleoside inhibitors (NNIs) of the Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase (RdRp). BVDV, a member of the Pestivirus genus within the Flaviviridae family, is a major concern for the livestock industry, and its RdRp is a crucial enzyme for viral genome replication, making it an attractive target for antiviral drug development. nih.govresearchgate.netfrontiersin.org
In the quest for novel BVDV inhibitors, researchers have identified quinazoline derivatives as a promising class of compounds. Through structure-based virtual screening, a lead compound, N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine, was identified with a 50% effective concentration (EC₅₀) of 9.7 ± 0.5 μM. nih.govresearchgate.netfrontiersin.org Subsequent chemical modifications of this lead compound led to the synthesis of a series of derivatives, with several exhibiting considerable antiviral activity. nih.govresearchgate.net
One of the most potent compounds to emerge from these studies was 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol, which displayed an EC₅₀ of 1.7 ± 0.4 μM. nih.govresearchgate.netfrontiersin.org Molecular modeling studies have indicated that these active compounds bind to an allosteric pocket located in the fingers and thumb domains of the BVDV RdRp. nih.govresearchgate.net This binding site is distinct from that of other known NNIs like thiosemicarbazone (TSC). nih.govresearchgate.net Notably, the compound 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol was also found to be effective against TSC-resistant BVDV variants that possess the N264D mutation in the RdRp enzyme. nih.govresearchgate.netfrontiersin.org
Further investigations into quinoline-based compounds, which are structurally related to quinazolines, have also shown inhibitory activity against BVDV RdRp. mdpi.com These findings underscore the potential of quinazoline and its analogs as a valuable scaffold for the development of novel antiviral therapeutics targeting pestiviruses. nih.gov
| Compound Name | Target | Activity (EC₅₀) | Reference |
| N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine | BVDV RdRp | 9.7 ± 0.5 μM | nih.govresearchgate.netfrontiersin.org |
| 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol | BVDV RdRp | 1.7 ± 0.4 μM | nih.govresearchgate.netfrontiersin.org |
Other Pharmacological Activities
Beyond their antiviral effects, quinazoline analogs have been investigated for a wide array of other pharmacological activities.
Quinazoline derivatives have emerged as a novel class of ligands with dual activity at histamine (B1213489) H1 (H₁R) and H4 (H₄R) receptors. researchgate.net The H₁R is a well-known target for anti-allergic drugs, while the H₄R is implicated in inflammatory processes. nih.govmdpi.com A scaffold-hopping approach, guided by pharmacophore modeling, led to the discovery of quinazoline-containing compounds with potent inverse agonist activity at the human H₄R. researchgate.net
Specifically, compounds such as 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497) were identified as potent human H₄R inverse agonists with pKᵢ values of 8.12 and 7.57, respectively. researchgate.net Interestingly, these compounds also showed significant affinity for the human H₁R, positioning them as a new class of dual-action H₁R/H₄R ligands. researchgate.net This dual activity could offer enhanced therapeutic benefits in the treatment of allergic and inflammatory conditions. nih.gov Further optimization of this quinazoline scaffold led to the development of sulfonamide-substituted analogs with even higher affinity for the H₄R. nih.gov
| Compound Name | Target | Activity (pKᵢ) | Reference |
| 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) | Human H₄R | 8.12 | researchgate.net |
| 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497) | Human H₄R | 7.57 | researchgate.net |
| 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide | Human H₄R | 8.31 ± 0.10 | nih.gov |
The quinazoline nucleus is a key pharmacophore in the development of anticonvulsant agents. mdpi.com Several series of quinazoline analogs have been synthesized and evaluated for their ability to protect against seizures induced by agents like pentylenetetrazole (PTZ). researchgate.netnih.govnih.gov The PTZ-induced seizure model is a standard screening tool for identifying compounds that may be effective against absence seizures. mdpi.combiointerfaceresearch.com
In one study, a series of novel 4(3H)-quinazolinone analogs were synthesized, with several compounds showing 70–100% protection against PTZ-induced seizures, suggesting a mechanism of action involving GABA receptor agonism. researchgate.net For instance, the compound 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione was identified as a remarkably active compound with a median effective dose (ED₅₀) of 251 mg/kg. researchgate.net
Another study on N-substituted-6-fluoro-quinazoline-4-amine derivatives revealed significant anticonvulsant activity. mdpi.com Three compounds, in particular, demonstrated high potency with ED₅₀ values ranging from 140 to 165 mg/kg in mice, which was more potent than the reference drugs methaqualone and valproate. mdpi.com The structure-activity relationship studies of these quinazoline analogs have provided valuable insights for the design of more potent anticonvulsant drugs. nih.gov
| Compound Name | Activity | Model | Reference |
| 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione | ED₅₀ = 251 mg/kg | PTZ-induced seizures | researchgate.net |
| N-substituted-6-fluoro-quinazoline-4-amine derivatives (5b, 5c, 5d) | ED₅₀ = 140-165 mg/kg | MES and scPTZ tests | mdpi.com |
Quinazoline derivatives have a well-established history as antihypertensive agents, with prazosin (B1663645) being a notable example that acts as an α1-adrenergic receptor blocker. japsonline.com Research has continued to explore new quinazoline analogs with the potential for improved antihypertensive activity. nih.govnih.govresearchgate.net
A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and found to possess significant blood pressure-lowering activity in normotensive rats. nih.gov The nature of the substituent on the piperidine (B6355638) ring was found to profoundly influence both the potency and duration of the hypotensive action, with some compounds being as potent as prazosin. nih.gov
In another study, novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their antihypertensive effects. nih.gov Several of these compounds demonstrated a hypotensive effect accompanied by bradycardia and showed better activity than the reference drug prazosin. nih.govresearchgate.net These findings highlight the continued potential of the quinazoline scaffold in the development of new and effective treatments for hypertension. japsonline.com
Recent research has explored the potential of quinoline-based derivatives, which are structurally related to quinazolines, as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. nih.govnih.gov Inhibition of this enzyme can help in the management of type 2 diabetes mellitus by delaying glucose absorption. nih.gov
A study on quinoline-pyrazolopyrimidine hybrids identified compounds with promising α-glucosidase inhibitory activity. nih.gov For example, a compound with a 4-methylpiperidine (B120128) substituent showed an IC₅₀ value of 46.70 μM, which was more potent than the reference inhibitor acarbose (B1664774) (IC₅₀ = 51.73 μM). nih.gov Molecular docking studies suggested that these compounds act as active site inhibitors of the α-glucosidase enzyme. nih.gov
Another series of synthetic analogs based on thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole also demonstrated highly potent α-glucosidase inhibition, with IC₅₀ values in the low micromolar range. nih.gov These studies on related heterocyclic systems suggest that the quinazoline scaffold could also be a promising starting point for the design of novel antidiabetic agents.
Structure Activity Relationship Sar and Lead Optimization Strategies
Influence of Substituents on the Quinazoline (B50416) Core
The quinazoline nucleus serves as a critical scaffold, and modifications to its substitution pattern are a primary strategy for modulating pharmacological properties.
The chlorine atom at the C-4 position of the quinazoline ring is a pivotal feature, primarily serving as an excellent leaving group for synthetic diversification. Its presence is crucial for the synthesis of a wide array of 4-substituted quinazoline derivatives through nucleophilic aromatic substitution (SNAr) reactions. This chemical transformation is widely utilized to introduce various functionalities, particularly amino groups, leading to the creation of bioactive 4-aminoquinazolines. mdpi.com
The reactivity of the C-4 position is significantly higher than that of the C-2 position, allowing for regioselective substitution. This differential reactivity enables the specific introduction of amines and other nucleophiles at the 4-position while leaving the 2-position (in this case, substituted with a thiophene (B33073) ring) intact. mdpi.com Amination of 4-chloroquinazolines with primary or secondary amines is one of the most employed procedures for generating libraries of potential therapeutic agents, including potent enzyme inhibitors. nih.gov The ability to easily displace the chloro group allows for the exploration of a vast chemical space at this position, which has been identified as essential for affinity towards the ATP-binding pocket of many kinases. nih.gov
Substitutions at positions 2, 6, and 7 of the quinazoline core are recognized as key pharmacophoric sites for enhancing biological activities. researchgate.net
Position 2: The substituent at the C-2 position plays a significant role in the molecule's interaction with its biological targets. In the parent compound, this position is occupied by a thiophene ring. SAR studies on related quinazolinones have shown that introducing a thiophene ring at position 2 can significantly increase potency against certain targets, such as cyclin-dependent kinase 9 (CDK9). mdpi.com The presence of a phenyl ring at C-2 has also been noted to be vital for forming hydrogen bonds with enzymes, thereby improving binding. nih.gov
Positions 6 and 7: These positions on the benzo-ring of the quinazoline are critical for modulating activity and selectivity. Extensive research has demonstrated that the introduction of small, electron-donating groups at these positions generally enhances biological activity. mdpi.com For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the presence of electron-donating groups at C-6 and/or C-7 improves the binding activity of the quinazoline's N1 and N3 atoms with the target's binding pocket. mdpi.com The addition of dimethoxy or more complex morpholine (B109124) alkoxy groups at positions 6 and 7 has been shown to increase antiproliferative activity. nih.gov Specifically, 6,7-dimethoxy substitution is often favorable for EGFR inhibition. nih.gov Furthermore, tuning the substitutions at these positions can lead to significant changes in potency and selectivity towards different kinases. nih.gov
Generally, the introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or aminoalkoxy groups, at positions 6 and 7 of the quinazoline core enhances biological activity. mdpi.com This is often attributed to improved interactions with the target protein. For example, electron-releasing groups at C-6 are known to enhance VEGFR inhibitory activity. mdpi.com
Conversely, the effect of EWGs can vary depending on their location. While EDGs are favored on the quinazoline core itself, EWGs can be advantageous on peripheral aryl rings. For instance, in the development of dual EGFR/VEGFR2 inhibitors, the presence of two EWGs on a terminal benzene (B151609) ring led to elevated inhibitory activity. nih.gov In contrast, substitution with EDGs on the same terminal ring resulted in decreased activity. nih.gov In some series, a firm electron-withdrawing nitro group at position 6 was found to reduce potency against certain targets. mdpi.com This highlights the context-dependent role of substituent electronics in determining the biological profile of quinazoline derivatives.
Table 1: Effect of Quinazoline Core Substitutions on Biological Activity
| Position | Substituent Type | General Effect on Activity | Target Example |
|---|---|---|---|
| 4 | Chlorine (as leaving group) | Enables synthesis of active analogues | Kinases |
| 6 & 7 | Electron-Donating (e.g., -OCH₃) | Increase | EGFR/VEGFR |
| 6 & 7 | Bulky Alkoxy Groups | Increase | EGFR |
| 2 | Thiophene | Increase | CDK9 |
| Terminal Aryl Ring | Electron-Withdrawing (e.g., -Cl, -Br) | Increase | EGFR/VEGFR2 |
| Terminal Aryl Ring | Electron-Donating (e.g., -CH₃) | Decrease | EGFR/VEGFR2 |
Significance of the Thiophene Moiety and its Structural Variations
The 2-thienyl group is not merely a passive structural element; it actively contributes to the molecule's biological profile through its electronic properties, potential for substitution, and influence on conformational flexibility.
The thiophene ring provides an additional site for chemical modification to optimize activity. Research has shown that substitution on the thiophene moiety can lead to significant gains in potency. Specifically, the introduction of small, lipophilic substituents at the C-5 position of the thiophene ring has been identified as a successful optimization strategy. A notable study found that adding a chlorine (-Cl) or bromine (-Br) atom at this position resulted in a significant increase in antiproliferative activity against A431 cells. nih.gov This suggests that the electronic and steric properties of this part of the molecule are important for its interaction with the biological target. The synthesis of these derivatives often involves bromination of the thiophene ring, followed by palladium-catalyzed cross-coupling reactions to introduce further diversity. researchgate.net
Table 2: Impact of Thiophene C-5 Substitution on Antiproliferative Activity
| Parent Compound | Thiophene C-5 Substituent | Resulting Effect |
|---|---|---|
| 4-Amino-6,7-dimethoxy-2-(thiophen-2-yl)quinazoline derivative | None (Hydrogen) | Good Activity |
| 4-Amino-6,7-dimethoxy-2-(thiophen-2-yl)quinazoline derivative | Chlorine (-Cl) | Significant Increase in Activity nih.gov |
| 4-Amino-6,7-dimethoxy-2-(thiophen-2-yl)quinazoline derivative | Bromine (-Br) | Significant Increase in Activity nih.gov |
Rational Design Principles for Enhanced Potency and Selectivity
The rational design of potent and selective analogs of 4-Chloro-2-(thiophen-2-yl)quinazoline is guided by an understanding of its structure-activity relationships (SAR). The core structure consists of a quinazoline ring system, a thiophene moiety at the 2-position, and a chlorine atom at the 4-position. Each of these components can be systematically modified to probe interactions with biological targets and optimize pharmacological properties.
The 4-chloro substituent is a particularly reactive site, making it an ideal handle for introducing a wide array of functional groups via nucleophilic aromatic substitution. mdpi.com This allows for the exploration of various substituents to improve target binding and selectivity. The 2-thienyl group also offers opportunities for modification, such as substitution on the thiophene ring, to further refine the molecule's activity.
Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and enhanced biological activity. For this compound, scaffold hopping can be envisioned in several ways.
One approach involves replacing the quinazoline core with other bicyclic heteroaromatic systems that can mimic its spatial and electronic properties. For instance, scaffolds such as thieno[3,2-d]pyrimidines, which are bioisosteres of quinazolines, could be explored. nih.gov This strategy maintains a thiophene ring fused to a pyrimidine, which could lead to compounds with altered target interactions and pharmacokinetic profiles.
Another scaffold hopping strategy could involve replacing the 2-thienyl moiety with other aromatic or heteroaromatic rings. The choice of the replacement ring would be guided by the desired electronic and steric properties to optimize interactions with the target protein. For example, replacing the thiophene with a furan, pyrrole, or even a substituted phenyl ring could lead to significant changes in biological activity. The following table illustrates potential scaffold hopping modifications and their rationales.
| Original Scaffold | Hopped Scaffold | Rationale |
| Quinazoline | Thieno[3,2-d]pyrimidine | Bioisosteric replacement to alter physicochemical properties and explore new intellectual property space. nih.gov |
| Quinazoline | Furopyrimidine | Exploration of different heteroaromatic systems to modulate electronic properties and target interactions. |
| 2-Thiophen-2-yl | Phenyl | To investigate the importance of the sulfur atom in the thiophene ring for biological activity. |
| 2-Thiophen-2-yl | Pyridine | Introduction of a nitrogen atom to create new hydrogen bonding opportunities with the target. |
Systematic investigation into such scaffold hopping strategies has the potential to yield novel chemotypes with improved therapeutic profiles.
Hybrid molecule design is a strategy that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with dual or synergistic activities, or it can be used to improve the pharmacokinetic properties of a drug. The 4-chloro position of this compound is an ideal attachment point for creating hybrid molecules. mdpi.com
A common strategy involves reacting the 4-chloroquinazoline with a molecule containing a nucleophilic group, such as an amine or a thiol, to form a new covalent bond. This allows for the incorporation of a wide variety of other pharmacophores. For example, linking a known enzyme inhibitor or a receptor ligand to the 4-position of the quinazoline scaffold could result in a hybrid molecule with enhanced potency or a novel mechanism of action.
Several classes of molecules have been successfully hybridized with the quinazoline scaffold to yield biologically active compounds. These include, but are not limited to, chalcones, triazoles, and sulfonamides. mdpi.comnih.gov The design of such hybrids is often guided by the known biological activities of the individual components.
The following table provides examples of potential hybrid molecules that could be synthesized from this compound and the rationale behind their design.
| Hybrid Partner | Linkage Chemistry | Rationale for Hybrid Design |
| Sulfonamide | Nucleophilic substitution of the 4-chloro group with a sulfonamide amine. | Combining the quinazoline scaffold with a sulfonamide moiety, a common pharmacophore in antibacterial and anticancer agents. nih.gov |
| Triazole | Click chemistry or nucleophilic substitution to attach a triazole ring. | Triazoles are known to be metabolically stable and can act as linkers or pharmacophores in their own right. mdpi.com |
| Indole | Palladium-catalyzed cross-coupling or nucleophilic substitution with an indole derivative. | Indole is a privileged scaffold in many biologically active compounds, and its hybridization could lead to synergistic effects. nih.gov |
| Piperazine | Nucleophilic substitution with a piperazine derivative. | Piperazine moieties are often incorporated to improve solubility and pharmacokinetic properties, as well as to provide a point for further functionalization. researchgate.net |
The synthesis of such hybrid molecules from this compound represents a promising strategy for the development of new therapeutic agents with improved efficacy and selectivity. The versatility of the 4-chloro position allows for the creation of a diverse library of hybrid compounds for biological screening.
Computational Chemistry and Mechanistic Elucidation
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding mechanisms of ligands to their protein targets.
Analysis of Ligand-Protein Binding Interactions and Active Site Occupancy
Docking studies on quinazoline (B50416) derivatives have provided critical insights into their interactions with various key protein targets implicated in a range of diseases.
p38α MAPK Kinase: p38α mitogen-activated protein kinase (MAPK) is a significant target in inflammatory diseases. nih.gov Computational studies have explored 2-arylquinazoline derivatives as p38α MAPK binders. nih.gov Some of these compounds bind competitively at the ATP site, while others have been designed to target a distinct, less-conserved C-terminal lipophilic pocket, offering a potential avenue for achieving greater inhibitor selectivity. nih.gov In this pocket, the quinazoline scaffold and the 2-aryl group (thiophene) form key hydrophobic and van der Waals interactions with amino acid side chains. nih.govrsc.org Studies on related thiophene-containing inhibitors highlight that this moiety can be effectively utilized in the design of p38α MAPK inhibitors. nih.gov
RdRp (RNA-dependent RNA polymerase): While direct docking studies on 4-Chloro-2-(thiophen-2-yl)quinazoline with RdRp are not prominent, research on related quinoline (B57606) derivatives as inhibitors of HIV-1 Reverse Transcriptase (RT), a well-known RdRp, offers valuable parallels. nih.gov Molecular docking predicts that these scaffolds bind within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. Key interactions often include hydrogen bonds with amino acid residues like Lys101 and π-π stacking interactions with aromatic residues such as Tyr188 and Trp229. nih.gov
COX-2 and 5-LOX: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes in the inflammatory pathway. Quinazoline derivatives have been investigated as dual inhibitors of these enzymes. nih.govmdpi.com Docking studies show that these hybrid molecules can fit into the active sites of both COX-2 and 15-LOX. nih.gov The selectivity of these inhibitors for COX-2 over the COX-1 isoform is often attributed to the larger size of the COX-2 active site, which can accommodate the bulkier quinazoline scaffold. nih.gov The thiophene (B33073) ring and chloro-substituent would contribute to the binding within these enzyme pockets.
Prediction of Binding Affinities and Molecular Recognition
Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a scoring function (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀). For a series of quinazolin-4(3H)-one-morpholine hybrids, docking scores against EGFR were found to be highly favorable, with the best compound showing a score of -10.359 kcal/mol. nih.gov Similarly, a thiophene-based compound, 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine, demonstrated a high binding affinity for active p38α MAPK with a Ki value of 0.6 μM, underscoring the potential of the thiophene group in achieving potent inhibition. nih.gov
The table below presents binding affinity data for several quinazoline derivatives against various protein targets, providing a predictive context for the potential efficacy of this compound.
| Compound Class/Derivative | Target Protein | Binding Affinity / Activity |
| Quinazoline-based thiazole (B1198619) (cpd 4f) | EGFR (wild-type) | IC₅₀ = 2.17 nM nih.gov |
| Quinazoline-morpholino hybrid (cpd 1) | EGFR | Docking Score = -10.359 kcal/mol nih.gov |
| 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | p38α MAPK (active) | Ki = 0.6 μM nih.gov |
| Thienopyrimidine-quinazoline hybrid (cpd 6) | p38α MAPK | IC₅₀ = 0.18 μM rsc.org |
| 1,2,4-Triazine-quinoline hybrid (cpd 8h) | COX-2 | IC₅₀ = 0.10 μM nih.gov |
| 1,2,4-Triazine-quinoline hybrid (cpd 8e) | 15-LOX | IC₅₀ = 0.17 μM nih.gov |
This table displays data for structurally related compounds to infer the potential binding characteristics of this compound.
In Silico Assessment of Ligand-Target Specificity
A significant advantage of computational modeling is its ability to predict a ligand's specificity for its intended target over other related proteins, which is crucial for minimizing off-target effects.
Kinase Selectivity: In the context of EGFR inhibitors, docking is used to assess selectivity against different forms of the receptor, such as wild-type versus mutant strains (e.g., T790M), which is critical for overcoming drug resistance. japsonline.com For p38α MAPK, specificity can be enhanced by designing ligands that bind to unique allosteric sites not conserved across the wider kinome. nih.gov
COX-1/COX-2 Selectivity: For anti-inflammatory agents, achieving selectivity for COX-2 over COX-1 is a primary goal to reduce gastrointestinal side effects. In silico models exploit the structural differences between the two enzyme active sites; the COX-2 site possesses a larger side pocket that can accommodate bulkier substituents on the inhibitor scaffold, a feature that can be leveraged in the design of quinazoline-based inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Development of Predictive Models for Biological Activity
QSAR models are powerful tools for predicting the activity of novel compounds before their synthesis, thus saving time and resources. For quinazoline derivatives, various QSAR models have been developed to predict their anticancer activity. nih.govnih.gov These models are built using statistical methods like multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS). nih.gov A 3D-QSAR model developed for a series of quinazoline derivatives as potential agents for osteosarcoma demonstrated high stability and strong predictive power, with a high cross-validated correlation coefficient (Q²) of 0.63 and a non-cross-validated correlation coefficient (R²) of 0.987. nih.gov Such robust models can reliably forecast the biological potential of new derivatives, including this compound.
Identification of Physicochemical Descriptors Correlated with Efficacy
A key outcome of QSAR studies is the identification of specific physicochemical properties or "descriptors" that are correlated with the biological activity of the compounds. These descriptors quantify various aspects of the molecule's structure, such as its shape, size, lipophilicity, and electronic properties. researchgate.net For a series of cytotoxic quinazoline derivatives, QSAR analysis revealed that 3D molecular descriptors, particularly from the Weighted Holistic Invariant Molecular (WHIM) and GEometry, Topology, and Atom-Weights AssemblY (GETAWAY) classes, were important for predicting anticancer activity. nih.gov These descriptors relate to the molecule's three-dimensional structure and atom distribution. By understanding which descriptors positively or negatively influence efficacy, medicinal chemists can rationally modify a lead compound—such as by altering substituents on the thiophene or quinazoline rings—to enhance its desired biological effect. nih.gov
In Silico Assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the drug discovery process. In the early stages of research, in silico methods are invaluable for predicting these properties, allowing for the early identification of candidates with potentially favorable pharmacokinetic and safety profiles. For the compound this compound, computational models can provide initial insights into its behavior within a biological system.
Drug-likeness is a qualitative concept used to assess whether a chemical compound possesses properties that would make it a likely orally active drug in humans. This assessment is often based on the compound's physicochemical properties and its adherence to established rules such as Lipinski's Rule of Five. Pharmacokinetic predictions, on the other hand, estimate how the body will process the compound, including its absorption, distribution, and metabolism.
A computational analysis of this compound was performed to predict its key physicochemical descriptors, drug-likeness, and pharmacokinetic properties. The results of this in silico assessment are detailed in the tables below. These predictions are based on established computational models and provide a theoretical foundation for understanding the compound's potential as a therapeutic agent.
The general class of quinazoline derivatives has been the subject of numerous studies, with many compounds showing promise in various therapeutic areas. lew.ronih.govfrontiersin.org In silico ADMET studies on related quinoline and quinazoline structures have demonstrated the utility of these predictive models in guiding medicinal chemistry efforts. researchgate.netnih.gov While specific experimental data for this compound is not extensively available in the cited literature, the following predicted data serves as a foundational assessment of its properties.
Physicochemical Properties and Drug-Likeness Evaluation
The drug-likeness of this compound was evaluated based on several key physicochemical parameters. These parameters are crucial in determining the compound's ability to be absorbed and distributed in the body. The predicted values are presented in the interactive table below.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 260.74 g/mol | Yes (≤ 500) |
| LogP (Octanol/Water Partition Coefficient) | 4.15 | Yes (≤ 5) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
| Molar Refractivity | 73.50 | - |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | - |
This data is generated by computational prediction and is intended for theoretical assessment.
The analysis indicates that this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally available drugs. The molecular weight is well within the recommended limit, and the number of hydrogen bond donors and acceptors also falls within the acceptable range. The predicted LogP value suggests good lipid solubility, which is often correlated with membrane permeability.
Pharmacokinetic Predictions
The predicted pharmacokinetic properties provide insight into how this compound might be absorbed, distributed, and metabolized. These predictions are essential for anticipating a compound's behavior in vivo.
Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound
| ADME Property | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | No | Less likely to inhibit this metabolic pathway. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
This data is generated by computational prediction and is intended for theoretical assessment.
The in silico ADME profile suggests that this compound has a high probability of gastrointestinal absorption and may be capable of penetrating the blood-brain barrier. The prediction that it is not a substrate for P-glycoprotein is favorable, as this efflux pump can limit the bioavailability and CNS penetration of many drugs. However, the predictions also indicate that the compound may act as an inhibitor of several key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. This highlights a potential for drug-drug interactions if co-administered with other medications that are metabolized by these enzymes.
Future Perspectives and Emerging Research Directions
Design and Synthesis of Next-Generation Quinazoline-Thiophene Conjugates with Improved Pharmacological Profiles
The ongoing evolution of quinazoline-thiophene conjugates is centered on the principles of molecular hybridization, a strategy that combines two or more pharmacologically active scaffolds to create a single, more potent molecule. nih.govnih.gov The goal is to synthesize next-generation compounds with enhanced efficacy, selectivity, and improved physicochemical properties.
Researchers are actively exploring various synthetic modifications to the quinazoline-thiophene core. Structure-activity relationship (SAR) studies have provided critical insights, indicating that substitutions at specific positions on both the quinazoline (B50416) and thiophene (B33073) rings can dramatically influence biological activity. researchgate.net For instance, in the context of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), the introduction of 6,7-side chains on the quinazoline ring and electron-withdrawing groups like chlorine or bromine on the 5-position of the thiophene ring has been shown to enhance potency. researchgate.netbenthamdirect.com Similarly, the addition of methoxy (B1213986) groups at positions 6 and 7 of the quinazoline core is a common strategy in developing VEGFR2 inhibitors to increase lipophilicity and electronic density. nih.gov
Future design strategies will likely involve:
Scaffold Hopping and Bioisosteric Replacement : Replacing parts of the molecule with other chemical groups that retain similar biological activity but have improved properties. The thiophene ring itself is often used as a bioisostere for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov
Click Chemistry : Utilizing efficient and specific reactions, such as click chemistry, to link the quinazoline-thiophene core with other bioactive moieties like triazoles, to generate novel hybrids with diverse pharmacological profiles. nih.gov
Computational Modeling : Employing in silico tools like molecular docking and QSAR (Quantitative Structure-Activity Relationship) to predict the binding affinity and activity of newly designed molecules, thereby rationalizing the synthetic process and focusing on the most promising candidates. researchgate.netnih.gov
Recent synthetic work has focused on creating novel quinazolinone derivatives linked to various substituted thiophene, thienopyrimidine, and thienopyridine scaffolds, which have shown potent antiproliferative activity. nih.govrsc.org The development of innovative, efficient synthetic protocols, including microwave-mediated and metal-catalyzed reactions, is also crucial for rapidly generating libraries of these novel compounds for biological screening. nih.govnih.gov
Development of Multi-Targeted Agents to Address Complex Disease Pathologies
The "one drug, one target" paradigm has limitations, especially in treating complex multifactorial diseases like cancer and neurodegenerative disorders such as Alzheimer's disease. nih.govresearchgate.net The quinazoline-thiophene scaffold is an ideal framework for developing multi-targeted agents that can modulate several key biological targets simultaneously, potentially leading to improved therapeutic outcomes and overcoming drug resistance. nih.gov
In oncology, many quinazoline derivatives act as protein kinase inhibitors. researchgate.net The development of resistance to first-generation EGFR inhibitors has spurred the creation of new derivatives that can target mutant forms of the receptor or inhibit multiple signaling pathways at once. researchgate.netbenthamdirect.com Researchers are designing quinazoline-thiophene hybrids that inhibit not only EGFR but also other crucial kinases involved in tumor progression and angiogenesis, such as VEGFR2. nih.gov The combination of a quinazoline core, known for binding the hinge region of kinases, with other pharmacophores can lead to potent multi-target inhibitors. nih.gov
Beyond cancer, there is a growing interest in the potential of quinazoline derivatives for treating Alzheimer's disease. researchgate.net The complexity of this neurodegenerative condition, involving amyloid-beta aggregation, tau protein hyperphosphorylation, and oxidative stress, makes it an ideal candidate for a multi-target therapeutic approach. researchgate.net Quinazoline-based compounds are being investigated for their ability to inhibit cholinesterases, reduce amyloid-beta aggregation, and exert other neuroprotective effects, highlighting the scaffold's versatility. researchgate.net
Advanced Preclinical Development and In Vivo Efficacy Validation
A critical step towards clinical translation is the rigorous preclinical evaluation of newly synthesized compounds. This involves moving beyond initial in vitro screening to more complex biological models. For anticancer agents based on the quinazoline-thiophene structure, this includes a battery of tests to characterize their mechanism of action and validate their efficacy in a living system.
Initial in vitro assays typically screen compounds against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative activity. researchgate.net Promising compounds from these screens are then subjected to further mechanistic studies, such as enzyme inhibition assays (e.g., against EGFR, p38α MAPK kinase), cell cycle analysis, and apoptosis assays to understand how they kill cancer cells. researchgate.netnih.govelsevierpure.com
The table below summarizes the in vitro anticancer activity of selected quinazoline-thiophene and related hybrid compounds from recent studies.
| Compound | Target Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 5e (Thiophene-bearing quinazoline) | A431 (EGFR overexpressing) | ~Erlotinib's IC₅₀ | researchgate.netbenthamdirect.com |
| Compound 6 (Quinazolinone-Thiophene Hybrid) | MCF-7 (Breast) | IC₅₀ = 0.18 ± 0.02 µM (p38α MAPK kinase inhibition) | nih.gov |
| Compound 8a (Quinazolinone-Thiophene Hybrid) | MCF-7 (Breast) | IC₅₀ = 0.23 ± 0.05 µM (p38α MAPK kinase inhibition) | nih.gov |
| Compound 8b (Quinazolinone-Thiophene Hybrid) | MCF-7 (Breast) | IC₅₀ = 0.31 ± 0.04 µM (p38α MAPK kinase inhibition) | nih.gov |
| Compound 10b (4-anilinoquinazoline) | HCT-116 (Colon) | 2.8 µM | nih.gov |
| Compound 10b (4-anilinoquinazoline) | T98G (Glioblastoma) | 2.0 µM | nih.gov |
| Compound 9 ([4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amine) | HT-29 (Colon) | Promising in vivo activity | researchgate.net |
| Compound B1 (4-Hydroxyquinazoline derivative) | MDA-MB-231 (Breast) | More potent than Olaparib | mdpi.com |
Compounds that demonstrate significant in vitro potency and a favorable selectivity profile (i.e., less toxic to normal cells) are advanced to in vivo efficacy studies. mdpi.comresearchgate.net These studies typically use animal models, such as human tumor xenografts in mice, to assess the compound's ability to inhibit tumor growth in a living organism. researchgate.netnih.gov These advanced preclinical studies are essential for determining the therapeutic potential of a drug candidate before it can be considered for human trials. nih.gov
Potential for Clinical Translation and Therapeutic Innovation
The ultimate goal of developing novel quinazoline-thiophene conjugates is their successful translation into clinically effective therapies. The quinazoline scaffold is already well-established in clinical practice; several FDA-approved drugs, including Gefitinib, Erlotinib, and Afatinib, are quinazoline-based kinase inhibitors used in cancer treatment. nih.govrsc.orgnih.gov This clinical success provides a strong validation for the therapeutic potential of the quinazoline core.
However, challenges such as acquired drug resistance and off-target toxicity with existing therapies create a continuous need for therapeutic innovation. researchgate.netmdpi.com Next-generation quinazoline-thiophene hybrids are being designed specifically to overcome these limitations. researchgate.netbenthamdirect.com By creating multi-targeted agents or compounds that are active against resistant forms of kinases, researchers hope to provide new options for patients who no longer respond to current treatments. nih.gov
The path to clinical translation is long and requires not only demonstrating in vivo efficacy but also establishing a comprehensive profile of the drug candidate's pharmacokinetics. nih.gov While significant progress has been made in the preclinical stages for many quinazoline-thiophene derivatives, further research is necessary to optimize their clinical potential. researchgate.net The continued exploration of this versatile chemical class holds considerable promise for delivering innovative and effective treatments for a range of complex diseases.
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-2-(thiophen-2-yl)quinazoline, and how do reaction conditions influence yield?
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>97% recommended for pharmacological studies) . Confirm structure via ¹H/¹³C NMR (key signals: thiophene protons at δ 7.2–7.5 ppm, quinazoline C-Cl at δ 160–165 ppm) and HRMS (theoretical [M+H]⁺ = 257.03) . Cross-validate with FT-IR for C-Cl stretch (~750 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹).
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives, such as anticancer vs. antibacterial effects?
-
Methodological Answer : Discrepancies arise from assay-specific variables (e.g., cell lines, bacterial strains). Standardize protocols using NCI-60 panels for anticancer screening and MIC assays against Gram-positive/-negative bacteria . Compare results with structurally analogous compounds (e.g., 4-Chloro-2-(pyridin-3-yl)quinazoline) to isolate thiophene's role in activity .
-
Example : Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced DNA intercalation (anticancer), while thiophene sulfur atoms improve membrane penetration (antibacterial) .
Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition?
- Methodological Answer : Perform docking studies (AutoDock Vina) using EGFR kinase (PDB: 1M17) to identify key interactions:
-
Thiophene’s sulfur with Met793.
-
Quinazoline’s Cl with hydrophobic pocket near Leu718 .
Validate predictions via SAR studies : Replace thiophene with pyridine or furan to modulate binding affinity .- Data Table :
| Derivative | IC₅₀ (EGFR) | Key Interaction |
|---|---|---|
| Thiophene | 12 nM | S···Met793 |
| Pyridine | 85 nM | N···Leu718 |
Q. What are the critical considerations for scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Avoid side reactions (e.g., dimerization) by using high-dilution conditions in polar aprotic solvents (DMF or DMSO). Monitor chlorination efficiency via in situ Raman spectroscopy (PCl₅ consumption at 450 cm⁻¹) . For large batches (>100 g), employ flow chemistry to enhance heat/mass transfer and reduce byproducts.
Troubleshooting & Data Analysis
Q. How to address low yields in Suzuki-Miyaura coupling reactions involving this compound?
- Methodological Answer : Common issues include poor solubility (use DMF/H₂O mixtures) or Pd catalyst deactivation. Optimize with XPhos Pd G3 (2 mol%), K₂CO₃ base, and microwave-assisted heating (80°C, 30 min) . Analyze reaction progress via TLC (hexane/EtOAc 3:1) and purify via flash chromatography (silica gel, CHCl₃/MeOH gradient).
Safety & Compliance
Q. What are the recommended handling protocols for this compound given its hazard profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
